5-Chloro-2-fluorophenylacetonitrile
Overview
Description
5-Chloro-2-fluorophenylacetonitrile is an organic compound with the molecular formula C8H5ClFN. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with chlorine and fluorine atoms at the 5 and 2 positions, respectively. This compound is used in various chemical syntheses and has applications in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-fluorophenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 5-chloro-2-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of the nitrile group .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluorophenylacetonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products Formed
Hydrolysis: 5-Chloro-2-fluorophenylacetic acid or 5-chloro-2-fluorophenylacetamide.
Reduction: 5-Chloro-2-fluorophenylethylamine.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Scientific Research Applications
5-Chloro-2-fluorophenylacetonitrile is used in scientific research for various purposes:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-fluorophenylacetonitrile depends on its specific applicationFor example, in pharmaceutical research, it may act as a precursor to active drug molecules that target specific pathways or proteins .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluorobenzyl chloride: A precursor in the synthesis of 5-chloro-2-fluorophenylacetonitrile.
5-Chloro-2-fluorophenylacetic acid: A hydrolysis product of this compound.
5-Chloro-2-fluorophenylethylamine: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
2-(5-chloro-2-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPGNOMDUNQMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378673 | |
Record name | 5-Chloro-2-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75279-54-8 | |
Record name | 5-Chloro-2-fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75279-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-fluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 75279-54-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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